molecular formula C11H15N3O B11800527 N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11800527
M. Wt: 205.26 g/mol
InChI Key: BDRQTVIFLJJMBI-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine ring linked to a pyridinylmethyl group via a carboxamide bond. This structure combines the rigidity of the pyrrolidine scaffold with the aromatic and hydrogen-bonding capabilities of the pyridine moiety, making it a candidate for diverse pharmacological applications, including kinase inhibition and receptor modulation.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(10-3-5-13-8-10)14-7-9-2-1-4-12-6-9/h1-2,4,6,10,13H,3,5,7-8H2,(H,14,15)

InChI Key

BDRQTVIFLJJMBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide typically begins with pyridine-3-carboxylic acid and pyrrolidine.

    Amidation Reaction: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to potentially form the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride for halogenation.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyrrolidine-3-carboxamide derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Physical State Key Data Sources
N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide Pyrrolidine Pyridin-3-ylmethyl at C3 C₁₁H₁₄N₂O₂ 206.24 Not reported
ZX-FH067391 (Oxolane analog) Oxolane (tetrahydrofuran) Pyridin-3-ylmethyl at C2 C₁₁H₁₄N₂O₂ 206.24 Solid (95% purity)
1-Benzyl-N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide (3b) Pyrrolidine Benzyl at C1; indazol-6-yl at carboxamide C₂₀H₂₁N₅O 347.42 White solid
1-(4-Methoxybenzyl)-N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide (4c) Pyrrolidine 4-Methoxybenzyl at C1; indazol-5-yl at carboxamide C₂₁H₂₁N₅O₂ 377.43 White solid
P2X7 Antagonist (Florjancic et al., 2008) Triazole Dichlorophenyl and pyridin-3-ylmethyl C₁₄H₁₁Cl₂N₅ 328.18 Not reported

Key Observations:

  • Core Flexibility vs.
  • Substituent Impact : Benzyl or substituted benzyl groups at pyrrolidine’s C1 position (e.g., 3b, 4c) enhance steric bulk and hydrophobicity, critical for interactions with targets like Rho kinase . In contrast, the unsubstituted pyrrolidine in the target compound may favor solubility.
  • Heterocycle Replacement : Triazole-based analogs (e.g., Florjancic et al.’s P2X7 antagonists) demonstrate that replacing pyrrolidine with a triazole ring improves affinity for purinergic receptors but reduces hydrogen-bonding capacity compared to carboxamide-containing scaffolds .

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